molecular formula C15H19NO B2646462 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one CAS No. 2248289-58-7

9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one

Cat. No.: B2646462
CAS No.: 2248289-58-7
M. Wt: 229.323
InChI Key: ZXHOVZVDSOHECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one (CAS 2248289-58-7) is an advanced organic building block characterized by its unique bridged bicyclic scaffold. This compound, with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol, is of significant interest in synthetic and medicinal chemistry for the construction of complex molecular architectures . The rigid [4.2.1]nonane framework serves as a privileged structure in drug discovery, particularly for developing new pharmacologically active agents. Research into analogous diazabicyclo[n.2.1]alkane systems indicates their potential as key scaffolds in ligands for various central nervous system (CNS) receptors . These structures are frequently explored for their ability to modulate neurotransmitter receptors, suggesting that this compound is a valuable precursor for synthesizing novel bioactive molecules targeting neurological pathways . Furthermore, the bicyclo[4.2.1]nonane core is part of a broader class of bridged bicyclic compounds that are continually investigated for their anticancer properties and applications in material science, such as in the development of molecular tweezers and ion receptors . This product is intended for use as a synthetic intermediate in laboratory research. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzyl-9-azabicyclo[4.2.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-9-8-13-6-7-14(10-15)16(13)11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHOVZVDSOHECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CCC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 9 Benzyl 9 Azabicyclo 4.2.1 Nonan 3 One

Reactions at the Ketone Functionality (C3)

The carbonyl group at the C3 position is a key site for synthetic modifications, susceptible to both reductive processes and nucleophilic additions.

Reductive Transformations of the Carbonyl Group

The reduction of the ketone in the 9-azabicyclo[4.2.1]nonane framework to the corresponding alcohol, 9-benzyl-9-azabicyclo[4.2.1]nonan-3-ol, is a fundamental transformation. This reaction can lead to the formation of two diastereomeric alcohols, the endo and exo isomers, depending on the facial selectivity of the hydride attack on the carbonyl carbon. The stereochemical outcome is influenced by the steric hindrance posed by the bicyclic framework.

Commonly employed reducing agents for similar bicyclic ketones include metal hydrides such as sodium borohydride (B1222165) and lithium aluminum hydride. For the closely related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, reduction with sodium borohydride in methanol (B129727) has been shown to be effective. Catalytic hydrogenation, while often used for debenzylation, can also reduce the ketone functionality under certain conditions, potentially leading to the formation of the corresponding alcohol. The synthesis of 1-hydroxy-N-benzyl-9-azabicyclo[4.2.1]nonane has been documented, indicating that reduction of a ketone in this ring system is a viable transformation. tandfonline.com

Reducing AgentSolventTypical Product(s)Notes
Sodium Borohydride (NaBH4)Methanol, Ethanolendo- and exo-9-Benzyl-9-azabicyclo[4.2.1]nonan-3-olCommonly used for its mildness and selectivity for ketones. The ratio of endo to exo alcohol depends on the steric environment of the carbonyl.
Lithium Aluminum Hydride (LiAlH4)Anhydrous Ether, THFendo- and exo-9-Benzyl-9-azabicyclo[4.2.1]nonan-3-olA more powerful reducing agent, less selective than NaBH4.
Catalytic Hydrogenation (e.g., H2/Pd, Pt)Ethanol, Acetic Acid9-Benzyl-9-azabicyclo[4.2.1]nonan-3-ol and/or 9-azabicyclo[4.2.1]nonan-3-olCan simultaneously lead to N-debenzylation depending on the catalyst and reaction conditions.

Nucleophilic Addition Reactions to the Ketone

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and ylides (e.g., in the Wittig reaction). These reactions are pivotal for introducing new carbon-carbon bonds at the C3 position.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol, 3-methyl-9-benzyl-9-azabicyclo[4.2.1]nonan-3-ol. Similarly, the Wittig reaction, employing a phosphorus ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), could be used to convert the carbonyl group into an exocyclic double bond, forming 3-methylene-9-benzyl-9-azabicyclo[4.2.1]nonane. However, in related systems, such reactions can be complicated by the steric hindrance of the bicyclic structure and potential side reactions like enolization or intramolecular cyclizations, which may lead to lower yields. tandfonline.com

Electrophilic and Radical Functionalization at Alpha-Positions

The carbon atoms adjacent to the ketone (α-positions) can be functionalized through the formation of an enolate or an enol intermediate. While specific examples for 9-benzyl-9-azabicyclo[4.2.1]nonan-3-one are not extensively documented, general methodologies for the α-functionalization of cyclic ketones are applicable.

Under basic conditions, deprotonation at the α-carbon can generate an enolate, which can then react with various electrophiles. For example, alkylation with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position. Similarly, reactions with sources of electrophilic halogens can lead to α-halogenated ketones. Radical-mediated C-H functionalization at the α-position, often initiated by photoredox catalysis, represents a more modern approach to achieving similar transformations.

Transformations Involving the N-Benzyl Moiety

The N-benzyl group serves as a common protecting group for the nitrogen atom in the bicyclic system. Its removal or modification is a key step in the synthesis of various analogs.

N-Dealkylation and Subsequent N-Functionalization

The removal of the benzyl (B1604629) group, or N-debenzylation, is a crucial step to liberate the secondary amine, 9-azabicyclo[4.2.1]nonan-3-one, which can then be functionalized with other substituents. Several methods are available for this transformation.

Catalytic hydrogenation is a widely used method, typically employing a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. This method is generally clean and efficient. Another common technique is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. mdma.ch This method is often faster and can be performed under milder conditions.

For substrates that are sensitive to hydrogenation, chemical methods can be employed. The reaction with α-chloroethylchloroformate followed by methanolysis is an effective way to achieve N-dealkylation for this class of compounds. tandfonline.comle.ac.uk Additionally, oxidative debenzylation using reagents like ceric ammonium nitrate (B79036) (CAN) can be a viable alternative. researchgate.net Once the parent amine is obtained, it can be readily N-functionalized through reactions such as acylation, alkylation, or sulfonylation.

MethodReagentsTypical ConditionsNotes
Catalytic HydrogenationH2, Pd/C or Pd(OH)2/CMethanol or Ethanol, room temperature to 50°C, H2 pressureClean and effective; can sometimes also reduce the ketone.
Catalytic Transfer HydrogenationAmmonium formate, Pd/CRefluxing MethanolRapid and performed under neutral conditions. mdma.ch
Von Braun Reaction Analogue1. α-Chloroethylchloroformate 2. Methanol1. Dichloroethane, reflux 2. RefluxUseful for molecules with functional groups incompatible with hydrogenation. tandfonline.comle.ac.uk
Oxidative DebenzylationCeric Ammonium Nitrate (CAN)Aqueous Acetonitrile, refluxChemoselective for N-benzyl groups over many other protecting groups. researchgate.net

Modifications and Derivatizations of the Aromatic Ring

While the primary role of the N-benzyl group is often as a protecting group, its aromatic ring can also be a site for further functionalization through electrophilic aromatic substitution reactions. The 9-azabicyclo[4.2.1]nonyl group attached to the benzylic carbon acts as an electron-donating group, thus activating the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation could potentially be employed to introduce substituents onto the phenyl ring. However, the reaction conditions must be carefully chosen to avoid cleavage of the benzyl group or undesired reactions at other parts of the molecule. The Lewis acidic conditions of Friedel-Crafts reactions, for instance, might be harsh enough to promote N-debenzylation. researchgate.net

Skeletal Rearrangements and Ring Interconversions

A comprehensive search of chemical databases and academic journals did not yield specific examples of skeletal rearrangements or ring interconversions for this compound. Research on related bicyclic systems, such as the 9-azabicyclo[3.3.1]nonane skeleton, is more common, but direct extrapolation of these findings to the [4.2.1] isomer is not scientifically rigorous without experimental evidence. The inherent stability of the bicyclo[4.2.1]nonane framework, characterized by its fused seven- and five-membered rings, may contribute to a higher energy barrier for such rearrangements compared to other bicyclic systems.

Further investigation is required to determine the conditions under which this compound might undergo such transformations, for instance, through acid- or base-catalyzed processes, thermal induction, or photochemical stimulation. The documentation of such reactions would provide valuable insight into the fundamental reactivity of this heterocyclic system and could open new avenues for the synthesis of novel and structurally diverse compounds.

Oxidative Transformations of the Azabicyclic System

Similarly, specific studies detailing the oxidative transformations of this compound are not extensively documented. While general methods for the oxidation of N-benzyl amines and ketones are well-established in organic chemistry, their application to this specific azabicyclic ketone has not been the focus of dedicated studies. Potential oxidative reactions could target several sites within the molecule, including the benzylic position of the N-benzyl group, the carbon atoms alpha to the ketone, or the tertiary amine itself.

For instance, oxidation of the benzylic C-H bond could lead to the formation of an N-benzoyl derivative or potentially de-benzylation. Oxidation at the alpha-carbon could introduce hydroxyl groups or lead to ring cleavage under more forceful conditions. The tertiary amine is also susceptible to oxidation, which could yield the corresponding N-oxide. However, without specific experimental data, the outcomes of such reactions, including reagent selectivity and product distribution, remain speculative.

The lack of specific research in these areas highlights a gap in the understanding of the chemical behavior of this compound. Future studies are warranted to explore these fundamental transformations, which would be crucial for the potential application of this compound in medicinal chemistry and organic synthesis.

Conformational Analysis and Stereochemical Elucidation of 9 Azabicyclo 4.2.1 Nonan 3 One Systems

Principles of Conformational Dynamics in Bridged Bicyclic Systems

Bridged bicyclic compounds, such as the 9-azabicyclo[4.2.1]nonane framework, are characterized by two rings sharing two non-adjacent atoms, known as bridgeheads. youtube.com This structural arrangement imposes significant conformational constraints compared to monocyclic or fused-ring systems. The 9-azabicyclo[4.2.1]nonane skeleton consists of a six-membered piperidone ring and a seven-membered azepane ring, with the nitrogen atom acting as one of the bridgeheads. The conformational dynamics of this system are primarily dictated by the interplay between the inherent flexibility of the seven-membered ring and the rigidity imposed by the bicyclic structure.

Ring Flexibility and Inversion Barriers of the Seven-Membered Ring

Seven-membered rings are known for their conformational complexity and flexibility. researchgate.netnih.gov Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heterocyclic analogs can adopt several low-energy conformations, most commonly described as chair, boat, and a family of twist-boat forms. The energy barriers for interconversion between these forms are generally low, leading to a dynamic equilibrium of multiple conformers in solution.

In the 9-azabicyclo[4.2.1]nonane system, the seven-membered ring's conformational freedom is significantly restricted by the ethylene (B1197577) bridge connecting the C1 and C6 positions. le.ac.uk This constraint modulates the potential energy surface, favoring specific conformations while destabilizing others. The equilibrium is often a delicate balance between minimizing angle strain, torsional strain, and transannular interactions (non-bonded interactions across the ring). The transition between these conformations requires overcoming specific energy barriers, often referred to as ring inversion barriers. researchgate.net

Conformation FamilyDescriptionRelative Stability
Chair A staggered conformation that minimizes torsional strain.Often a low-energy conformer.
Boat An eclipsed conformation with higher torsional strain and potential transannular interactions.Generally higher in energy than the chair.
Twist-Boat A family of intermediate conformations that relieve some of the boat's torsional and steric strain.Often energetically competitive with the chair form.

This interactive table summarizes the primary conformational families for a typical seven-membered ring.

Influence of Bridgehead Nitrogen and Substituents on Conformation

The presence of a nitrogen atom at a bridgehead position is a defining feature of the 9-azabicyclo[4.2.1]nonane system, profoundly influencing its structure and properties. rsc.orgnih.gov Due to the geometric constraints of the bicyclic framework, the typical pyramidal inversion of the nitrogen atom is often significantly hindered. researchgate.netstackexchange.com This restriction can lead to a higher energy barrier for inversion compared to acyclic amines, a phenomenon sometimes termed the "bicyclic effect". researchgate.net

Spectroscopic Methodologies for Stereochemical Assignment

The elucidation of the complex three-dimensional structure of 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one relies heavily on sophisticated spectroscopic techniques. These methods provide detailed information about atomic connectivity, spatial relationships, and dynamic processes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of 9-azabicyclo[4.2.1]nonane systems in solution. le.ac.uk A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive analysis.

For stereochemical and conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly crucial. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space, irrespective of their bonding connectivity. researchgate.net This information is used to determine the relative configuration of stereocenters and to establish the preferred orientation of substituents, such as the pseudo-equatorial preference of the N-benzyl group. Furthermore, variable-temperature NMR studies can provide insight into dynamic processes, allowing for the measurement of energy barriers associated with ring inversions or restricted bond rotations. researchgate.net

X-ray Crystallography as a Method for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. le.ac.ukresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of each atom.

This technique yields highly accurate measurements of bond lengths, bond angles, and torsional angles, which together define the molecule's precise conformation and the relative configuration of its stereocenters. nih.gov For compounds that have been resolved into individual enantiomers, X-ray crystallography using anomalous dispersion effects can also be used to determine the absolute configuration. documentsdelivered.com The solid-state structure obtained from X-ray analysis serves as a crucial benchmark for validating conformational models derived from computational studies and solution-phase NMR data.

Chromatographic Methods for Diastereomeric and Enantiomeric Purity Assessment

Chromatographic techniques are indispensable for the separation of stereoisomers and the assessment of the diastereomeric and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for separating diastereomers. mdpi.com Since diastereomers have different physical and chemical properties, they exhibit different affinities for the stationary and mobile phases, allowing for their separation on standard achiral columns (e.g., silica (B1680970) gel or C18). thieme-connect.de

The assessment of enantiomeric purity requires a chiral environment. This is typically achieved in one of two ways:

Direct Separation: Chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) utilizes a chiral stationary phase (CSP). lcms.cz The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Indirect Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent of high optical purity. This reaction converts the pair of enantiomers into a pair of diastereomers. rsc.org These newly formed diastereomers can then be separated and quantified using standard, achiral chromatography techniques like HPLC or Gas Chromatography (GC). thieme-connect.de

Analytical TechniqueApplication in Stereochemical AnalysisInformation Obtained
NMR Spectroscopy (1D & 2D) Structural elucidation in solutionAtomic connectivity, relative stereochemistry, conformational preferences, dynamic processes.
X-ray Crystallography Definitive structural analysis in the solid statePrecise bond lengths/angles, solid-state conformation, relative and absolute configuration.
Chiral HPLC/SFC Enantiomeric purity assessmentSeparation and quantification of enantiomers.
Achiral HPLC/GC Diastereomeric purity assessmentSeparation and quantification of diastereomers (including those formed by chiral derivatization).

This interactive table outlines the key analytical methods used for the stereochemical analysis of 9-azabicyclo[4.2.1]nonan-3-one systems.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are no specific computational or theoretical studies available for the compound this compound that would allow for a detailed analysis corresponding to the requested outline.

Research in this area has predominantly focused on the isomeric 9-azabicyclo[3.3.1]nonane system, for which extensive computational data, including Density Functional Theory (DFT) calculations and conformational analyses, have been published.

While general conformational characteristics of the parent 9-azabicyclo[4.2.1]nonane ring system, also known as the homotropane skeleton, have been discussed in the literature, these discussions are largely based on experimental NMR studies rather than the specific computational methods requested. le.ac.uk Early studies suggest that the conformational equilibrium of the homotropane scaffold is influenced by the flexibility of its seven-membered ring, with a preference for a boat-like conformation. le.ac.uk However, this information does not extend to the specific benzyl-substituted ketone derivative requested and lacks the detail required for an analysis of molecular geometry, electronic structure, conformational energies, or predicted spectroscopic parameters via modern computational techniques.

Furthermore, searches for molecular mechanics and molecular dynamics simulations, including conformational space exploration and theoretical modeling of ligand-scaffold interactions for this compound, did not yield any relevant studies. The existing literature on derivatives of the 9-azabicyclo[4.2.1]nonane scaffold is primarily concerned with their synthesis and biological activity. mdpi.com

Due to the absence of specific research data for this compound in the areas of Quantum Chemical Calculations and Molecular Dynamics Simulations, it is not possible to provide the detailed, scientifically accurate article as per the structured outline provided.

Computational and Theoretical Investigations of 9 Benzyl 9 Azabicyclo 4.2.1 Nonan 3 One

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one, computational methods can be employed to map out the potential energy surfaces of its reactions, identify intermediates, and characterize the transition states that connect them.

Density Functional Theory (DFT) is a quantum mechanical method that is frequently used for these purposes due to its balance of accuracy and computational cost. By applying DFT, researchers can model the geometric and electronic structure of reactants, products, and transient species along a reaction coordinate. For instance, in the context of the reactivity of the ketone group in this compound, DFT calculations could be used to investigate nucleophilic addition reactions. The calculations would involve optimizing the geometries of the starting material, the nucleophile, the transition state for the addition, and the final product.

A key aspect of these studies is the identification and characterization of transition states, which are saddle points on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Computational software can perform transition state searches to locate these structures. Vibrational frequency analysis is then typically performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For example, the reduction of the ketone functionality could be modeled to understand the stereoselectivity of the resulting alcohol. Computational analysis of the transition states for hydride attack from the two different faces of the carbonyl group could explain and predict which diastereomer is preferentially formed. Factors such as steric hindrance from the bicyclic framework and the N-benzyl group would be inherently included in these models.

Table 1: Hypothetical DFT Calculated Energies for the Reduction of this compound
SpeciesRelative Energy (kcal/mol)Description
Reactants (Ketone + Hydride)0.0Initial state of the system
Transition State (Axial Attack)15.2Energy barrier for hydride addition to form the equatorial alcohol
Transition State (Equatorial Attack)18.5Energy barrier for hydride addition to form the axial alcohol
Product (Equatorial Alcohol)-10.8Final state with the hydroxyl group in the equatorial position
Product (Axial Alcohol)-8.3Final state with the hydroxyl group in the axial position

Predictive Models for Chemical Reactivity

Beyond the detailed study of specific reaction mechanisms, computational chemistry can also be used to develop predictive models for the chemical reactivity of a series of compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. wikipedia.org These models can also be adapted to predict chemical reactivity.

For this compound and its derivatives, a QSAR or QSPR model could be developed to predict their reactivity in a particular reaction. This would involve a dataset of similar compounds with known reactivity data. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Constitutional descriptors relate to the chemical composition of the molecule, such as molecular weight and atom counts.

Topological descriptors describe the connectivity of the atoms in the molecule.

Geometrical descriptors provide information about the three-dimensional shape of the molecule.

Electronic descriptors are derived from quantum chemical calculations and can include properties like partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Once the descriptors are calculated for a set of compounds, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be used to build a mathematical model that relates the descriptors to the observed reactivity. mdpi.com

For instance, a model could be developed to predict the rate of N-dealkylation of a series of N-substituted 9-azabicyclo[4.2.1]nonan-3-ones. The model might find that the reaction rate is correlated with the electronic properties of the nitrogen atom and the steric bulk of the N-substituent. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts.

The development of such a predictive model follows a general workflow:

Data Collection: A dataset of compounds with measured reactivity is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: A statistical method is used to create a mathematical equation that links the descriptors to the reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and by testing it on an external set of compounds not used in the model building process.

The table below provides an example of the types of descriptors that could be used in a predictive model for the reactivity of this compound.

Table 2: Examples of Molecular Descriptors for Predictive Reactivity Models
Descriptor TypeExample DescriptorRelevance to Reactivity
ElectronicLUMO EnergyRelates to the susceptibility of the molecule to nucleophilic attack.
ElectronicPartial Charge on Carbonyl CarbonIndicates the electrophilicity of the ketone group.
StericMolecular VolumeCan influence the accessibility of reactive sites to reagents.
TopologicalWiener IndexA measure of the branching of the molecular skeleton.

Role As a Synthetic Intermediate and Chemical Scaffold in Contemporary Organic Synthesis

9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one as a Key Synthon for Complex Molecules

This compound is a versatile intermediate, or synthon, for the synthesis of more elaborate molecules. The benzyl (B1604629) group on the nitrogen atom serves as a stable protecting group that can be removed later in a synthetic sequence, while the ketone at the C3 position provides a reactive handle for a wide array of chemical transformations.

The utility of the closely related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders highlights the synthetic value of this class of compounds. For the [4.2.1] scaffold, the ketone can undergo reactions such as reduction, olefination, and reductive amination to introduce new functional groups and build molecular complexity. The protected nitrogen allows these transformations to be carried out selectively. Subsequently, debenzylation unmasks the secondary amine, which can then be functionalized to generate a final target molecule. This stepwise approach makes the scaffold a reliable synthon for constructing complex nitrogen-containing bicyclic systems.

Development of Diverse Compound Libraries Based on the Azabicyclo[4.2.1]nonane Core

The azabicyclo[4.2.1]nonane core is an ideal scaffold for the construction of compound libraries intended for drug discovery screening. Its three-dimensional, sp³-rich structure provides access to a region of chemical space distinct from the flat, aromatic compounds that have traditionally dominated screening collections.

A notable example is the development of an 881-member, lead-like compound library based on the 9-azabicyclo[4.2.1]nonane framework. uobaghdad.edu.iqresearchgate.net The synthesis of this library began with the construction of the core scaffold through a Pd(II)-mediated intramolecular oxidative amination of aminocyclooct-4-enes. uobaghdad.edu.iq This key step provided rapid and regioselective access to the desired bicyclic system. uobaghdad.edu.iq Once the core scaffold was synthesized, it was subjected to a series of diversification reactions to generate a large library of unique compounds. This work, conducted as part of the European Lead Factory initiative, underscores the importance of such scaffolds in generating novel, three-dimensional molecules for high-throughput screening programs aimed at identifying new drug leads. researchgate.networktribe.com

Table 1: Key Reactions in the Synthesis of the Azabicyclo[4.2.1]nonane Scaffold and Subsequent Library Generation uobaghdad.edu.iq
Reaction StepDescriptionKey Reagents/ConditionsSignificance
Scaffold SynthesisIntramolecular oxidative amination of an aminocyclooct-4-ene derivative.Pd(OAc)₂, O₂ (from air), DMFProvides rapid, regioselective, and high-yielding access to the core 9-azabicyclo[4.2.1]nonane framework.
Library DiversificationFunctionalization of the core scaffold at various positions.Varied coupling partners, alkylating agents, etc.Generation of a large, diverse library of 881 unique, sp³-rich compounds for drug discovery screening.

Design and Synthesis of Novel Chemical Entities Incorporating the Scaffold

The unique stereochemical and conformational properties of the 9-azabicyclo[4.2.1]nonane skeleton make it a compelling scaffold for the design and synthesis of novel chemical entities with specific biological targets in mind. The rigid framework allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with proteins and other biological macromolecules.

Researchers have utilized the azabicyclo[4.2.1]nonane core to synthesize a variety of new compounds. For example, cobalt(I)-catalyzed [6π+2π]-cycloaddition reactions have been used to create functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com This method allows for the introduction of diverse functional groups, including those covalently linked to other complex molecules like cholesterol, demonstrating the scaffold's versatility in creating sophisticated molecular hybrids. mdpi.com Such novel entities are of significant interest for their potential applications in medicinal chemistry and materials science. The ability to append various functional groups to the rigid bicyclic core enables the systematic exploration of structure-activity relationships (SAR).

Application in Heterocyclic Scaffold Hopping and Bioisosteric Replacement Studies (Chemical Synthesis Context)

In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties, or to create novel intellectual property. Scaffold hopping involves replacing a central molecular core with a structurally distinct scaffold while maintaining similar biological activity. Bioisosteric replacement is a related concept where one functional group is swapped for another with similar physicochemical properties.

The rigid, three-dimensional nature of the azabicyclo[4.2.1]nonane scaffold makes it an excellent candidate for these strategies. It can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or pyrrolidines, which are common in many approved drugs. nih.gov Replacing a flexible or planar ring system with the conformationally constrained azabicyclo[4.2.1]nonane scaffold can lead to significant improvements in binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. Furthermore, its sp³-rich character can enhance properties like aqueous solubility and metabolic stability compared to more aromatic scaffolds, a concept often referred to as "escaping from flatland" in drug design. nih.gov While direct examples of hopping from another scaffold specifically to this compound are not prevalent in the reviewed literature, the general utility of related azabicyclic scaffolds in this context is well-established, positioning the azabicyclo[4.2.1]nonane core as a valuable tool for synthetic chemists engaged in lead optimization. uni-duesseldorf.de

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one
piperidine
pyrrolidine

Future Perspectives and Emerging Challenges in 9 Azabicyclo 4.2.1 Nonan 3 One Research

Advancements in Green Chemistry Approaches for Azabicyclic Synthesis

The synthesis of complex molecules like 9-azabicyclo[4.2.1]nonan-3-one traditionally involves multi-step processes that can be resource-intensive. Green chemistry principles are increasingly being integrated to mitigate environmental impact and improve efficiency.

Biocatalysis: One of the most promising green strategies is the use of enzymes or whole microbial cells to perform specific chemical transformations. rsc.org Biocatalysis offers high chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org For azabicyclic systems, enzymes, particularly lipases and esterases, have been used for the enantioselective preparation of chiral building blocks, which are then chemically converted into the target compounds. rsc.orgnih.gov A key chemo-enzymatic strategy involves the biocatalytic desymmetrization of a meso-diol precursor, which can provide enantiomerically pure intermediates for the synthesis of azabicyclic alkaloids. nih.govacs.org

Green Chemistry ApproachKey AdvantagesApplication in Azabicyclic Synthesis
Biocatalysis High stereoselectivity, mild conditions, reduced wasteEnantioselective preparation of chiral synthons, desymmetrization of meso-intermediates. nih.govacs.org
Photocatalysis Use of visible light, access to unique reaction pathwaysGeneration of nitrogen-centered radicals for cascade reactions, synthesis of alkaloid skeletons. acs.orgnih.govchemrxiv.org
Alternative Solvents Reduced toxicity and environmental impactExploration of aqueous media or ionic liquids to replace hazardous organic solvents.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex molecular architectures in a green and economical manner. acs.orgnih.gov This technique can generate radical species under mild conditions, enabling novel cascade reactions to assemble intricate structures like those found in indole (B1671886) alkaloids. acs.orgnih.gov For instance, photocatalysis can facilitate unusual reaction pathways, such as generating a nitrogen-centered radical from a sulfonamide N–H bond, which can trigger cascade reactions to build the alkaloid core with high diastereoselectivity. nih.gov Natural alkaloids themselves have even been identified as potential photocatalysts for green synthesis. mdpi.com

Exploration of Unconventional Reactivity and Catalytic Transformations

Moving beyond traditional synthetic methods, researchers are exploring novel reactivity patterns and catalytic systems to construct and functionalize the 9-azabicyclo[4.2.1]nonane skeleton.

Catalytic Cycloadditions: A highly efficient method for constructing the 9-azabicyclo[4.2.1]nonane core is through transition metal-catalyzed cycloaddition reactions. Cobalt-catalyzed [6π+2π]-cycloaddition of N-substituted azepines with alkynes has been shown to produce a wide range of 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. researchgate.netresearchgate.netmdpi.comresearchgate.net This method provides rapid access to the core structure with various substitutions. researchgate.net Another approach involves the Pd(II)-mediated intramolecular oxidative amination of aminocyclooct-4-enes, which delivers the 9-azabicyclo[4.2.1]nonane framework with high regioselectivity and yield. uobaghdad.edu.iq

C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. wikipedia.orgtcichemicals.com This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. tcichemicals.com For complex azabicyclic systems, transition-metal-catalyzed C-H activation, often guided by a directing group, can enable the selective introduction of new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgacs.org While challenging, the application of C-H activation to functionalize the 9-azabicyclo[4.2.1]nonan-3-one scaffold could unlock unprecedented chemical space for analog synthesis.

Transformation TypeCatalyst/MethodOutcome
[6π+2π]-Cycloaddition Cobalt(I) three-component systemHigh yields of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. researchgate.netmdpi.com
Oxidative Amination Pd(II) catalysis on aminocyclooct-4-enesRegioselective formation of the 9-azabicyclo[4.2.1]nonane framework. uobaghdad.edu.iq
C-H Activation Rhodium(III) catalysisIntramolecular allylic amination to form azabicycles. acs.org

Integration of Machine Learning and Automation in Scaffold Discovery and Synthesis

The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize the discovery and synthesis of complex molecules.

Scaffold Discovery and Hopping: Machine learning algorithms, especially deep learning models, are becoming adept at designing novel molecular scaffolds. semanticscholar.orgchemrxiv.org "Scaffold hopping" is a computational strategy used to design new core structures that retain the biological activity of a known molecule but possess a different chemical backbone. chemrxiv.orgarxiv.org Generative reinforcement learning can explore a vast chemical space to design molecules with high similarity in shape and pharmacophore to a reference compound but with a novel scaffold. chemrxiv.org Tools like LibINVENT are designed to generate virtual libraries of compounds that share a common core but have diverse decorations, facilitating lead optimization. chalmers.seresearchgate.net This technology could be applied to discover novel azabicyclic ketones with potentially improved properties.

Challenges in Scalable and Cost-Effective Production of Complex Azabicyclic Ketones

Despite synthetic advancements, the transition from laboratory-scale synthesis to large-scale, cost-effective production remains a significant hurdle for complex molecules like 9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one and its derivatives.

Process Safety and Robustness: Synthetic routes developed in a research setting often use reagents and conditions that are not safe or practical on a large scale. chemtek.co.in For example, highly exothermic reactions that are manageable at the gram scale can become dangerously uncontrollable in a large reactor. chemtek.co.in Process chemists must often re-design the entire synthetic route to ensure it is safe, robust, and repeatable at an industrial scale. chemtek.co.in

Process Mass Intensity (PMI): A key metric for evaluating the "greenness" and efficiency of a manufacturing process is the Process Mass Intensity (PMI). walisongo.ac.idacsgcipr.orgacsgcipr.org PMI is the ratio of the total mass of all materials (reactants, solvents, reagents) used in a process to the mass of the final product. acs.orgnih.gov The synthesis of complex pharmaceutical intermediates often has a very high PMI, driven largely by the extensive use of solvents in reactions and purifications. Reducing PMI is a major challenge that requires minimizing steps, using catalytic rather than stoichiometric reagents, and optimizing solvent use. chemtek.co.inwalisongo.ac.id The economic feasibility of producing complex alkaloids and their synthetic precursors is often limited by these factors. researchgate.netnih.gov

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